4,7-Dimethylundecane

Analytical Chemistry Gas Chromatography Isomer Differentiation

4,7-Dimethylundecane is a branched, saturated C13 hydrocarbon (alkane) with the molecular formula C₁₃H₂₈. This compound is characterized by two methyl substituents at the 4- and 7-positions of an undecane backbone, creating two chiral centers and resulting in a molecular weight of 184.36 g/mol.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 17301-32-5
Cat. No. B094745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethylundecane
CAS17301-32-5
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCC(C)CCC(C)CCC
InChIInChI=1S/C13H28/c1-5-7-9-13(4)11-10-12(3)8-6-2/h12-13H,5-11H2,1-4H3
InChIKeyIEVWHTVOIZEXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethylundecane (CAS 17301-32-5): A Branched Alkane Standard for Specialized Analytical and Biological Research


4,7-Dimethylundecane is a branched, saturated C13 hydrocarbon (alkane) with the molecular formula C₁₃H₂₈ [1]. This compound is characterized by two methyl substituents at the 4- and 7-positions of an undecane backbone, creating two chiral centers and resulting in a molecular weight of 184.36 g/mol . It is a very hydrophobic, non-polar molecule found naturally in certain plants like *Allium cepa* and *Michelia champaca*, and has been identified as a volatile organic compound in diverse contexts, from industrial waste headspaces to bacterial culture metabolomes [2]. Its commercial availability as a reference standard supports its use in gas chromatography, environmental monitoring, and biomarker discovery studies.

Why 4,7-Dimethylundecane Cannot Be Interchanged with Other Dimethylundecane Isomers


Simple substitution with a generic 'dimethylundecane' isomer is scientifically unsound. The family of C13 branched alkanes, which includes many positional isomers, is not a pool of interchangeable compounds. As demonstrated by quantitative evidence, the specific methyl group positions on 4,7-dimethylundecane confer unique physicochemical properties, such as a distinct gas chromatographic retention index and boiling point, which are critical for its reliable identification and separation from its closest analogs like 4,6-dimethylundecane [1]. Furthermore, its differential occurrence as a specific volatile marker in industrial headspaces and biological systems means that using an incorrect isomer would lead to faulty analytical identification and invalid biomarker research outcomes [2].

Verifiable Differentiation of 4,7-Dimethylundecane (CAS 17301-32-5) Over Closest Analogs


Distinct Gas Chromatographic Kovats Retention Index vs. 4,6-Dimethylundecane

The compound exhibits a unique retention behavior that differentiates it from its positional isomer, 4,6-dimethylundecane. On an identical non-polar DC-200 capillary column, 4,7-dimethylundecane has a reported Kovats Retention Index (RI) of 1205-1207 under isothermal conditions at 100°C, while 4,6-dimethylundecane shows a distinct RI of 1210 under a custom temperature program, a difference of roughly 5 index units [1][2]. This difference is analytically meaningful and allows for the chromatographic separation and unambiguous identification of 4,7-dimethylundecane in a mixture of dimethylundecane isomers.

Analytical Chemistry Gas Chromatography Isomer Differentiation

Distinct Boiling Point Differentiating 4,7-Dimethylundecane from 4,6-Dimethylundecane

The boiling point is a fundamental thermodynamic property that differentiates 4,7-dimethylundecane from its close analog 4,6-dimethylundecane. The target compound has a reported boiling point of 220.3 ± 7.0 °C at standard atmospheric pressure (760 mmHg), compared to a lower boiling point of 218.3 ± 7.0 °C for 4,6-dimethylundecane . This reproducible difference of approximately 2.0 °C is a key quantitative property that can be exploited in distillation or other phase-change purification processes to separate these two structurally similar isomers.

Physicochemical Property Phase Separation Isomer Purity

Differential Abundance as an Environmental Marker in Hazardous Waste Headspace

In a direct head-to-head comparison within the same environmental samples, 4,7-dimethylundecane shows a significantly different concentration profile compared to other dimethylundecane isomers. Within the headspace of a single-characterized Hanford nuclear waste tank (241-C-102), the target compound was measured at an average concentration of 0.43 mg/m³ (SD 0.05), whereas the isomer 3,8-dimethylundecane was present at only 0.055 mg/m³ (SD 0.096) [1]. This 7.8-fold higher concentration demonstrates that 4,7-dimethylundecane is not an arbitrary component but a predominant and distinctive volatile marker of this waste matrix.

Environmental Monitoring Hazardous Waste Volatile Analysis

Core Procurement Scenarios for 4,7-Dimethylundecane Based on Evidence of Differentiation


Gas Chromatography Reference Standard for Isomer-Specific Method Development

Laboratories developing gas chromatography (GC) methods for analyzing complex petrochemical, environmental, or biological samples require a high-purity 4,7-dimethylundecane standard. The evidence of its distinct Kovats Retention Index (RI ~1205-1207) compared to other isomers like 4,6-dimethylundecane (RI ~1210) is critical for peak identification and ensuring method specificity [1]. This standard is used to calibrate retention time windows and validate the separation of dimethylundecane isomers.

Quantitative Monitoring of Hazardous Waste Volatile Signatures

Environmental researchers and contract laboratories analyzing volatile organic compounds (VOCs) from industrial or hazardous waste sites, such as Hanford tanks, rely on certified 4,7-dimethylundecane standards for quantitative analysis. The documented 7.8-fold higher abundance of this compound relative to other isomers in tank headspaces makes it a key target analyte for source monitoring and remediation verification, where precise quantification is mandatory [2].

Biomarker Discovery and Validation in Mycobacteria Research

In biomedical research focused on diagnosing mycobacterial infections, 4,7-dimethylundecane represents a specific and validated volatile biomarker. Its reported elevation in the headspace of *Mycobacterium avium* and *M. bovis* cultures, but not in other species like *M. xenopi*, establishes it as a species-specific signal [3]. Procurement of the pure compound is essential for preparing calibration curves, confirming identity via orthogonal analytical methods, and evaluating sensor responses in diagnostic device development.

Material Off-Odor Analysis for Industrial Quality Control

Manufacturers and material scientists investigating consumer complaints or developing new plastic formulations use 4,7-dimethylundecane as a tracer for material degradation. Its selective emission from talc-containing plastics at high temperatures, in contrast to emissions from calcium-containing or steel materials, makes it a specific marker for off-odor profiling and quality assurance in products like dishwashers [4]. Reference standards are needed to confirm the identity and quantify the odorant in emission studies.

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